molecular formula C6H3BrFNO3 B2721164 4-Bromo-2-fluoro-3-nitrophenol CAS No. 1805031-72-4

4-Bromo-2-fluoro-3-nitrophenol

Cat. No.: B2721164
CAS No.: 1805031-72-4
M. Wt: 235.996
InChI Key: SPHBRVIRUKILRH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-nitrophenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common method includes the nitration of 2-fluorophenol followed by bromination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The bromination step involves the use of bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-fluoro-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-nitrophenol
  • 4-Bromo-3-nitrophenol
  • 2-Bromo-4-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol

Uniqueness

4-Bromo-2-fluoro-3-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenol ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. Compared to similar compounds, it offers a unique combination of electronic and steric effects that can be exploited in various applications .

Properties

IUPAC Name

4-bromo-2-fluoro-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHBRVIRUKILRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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